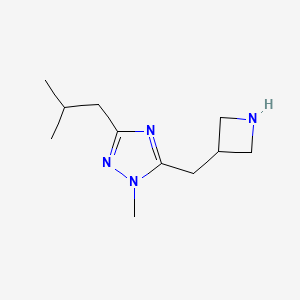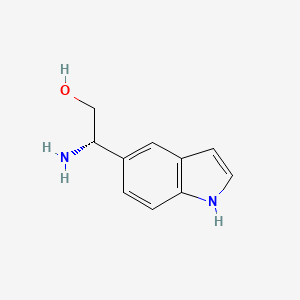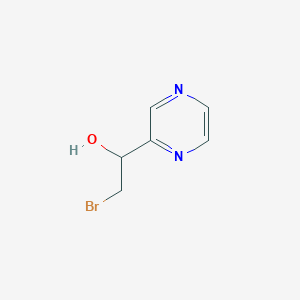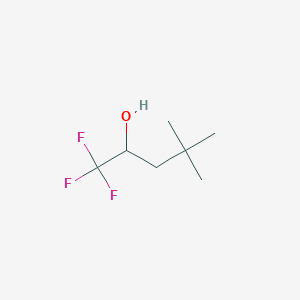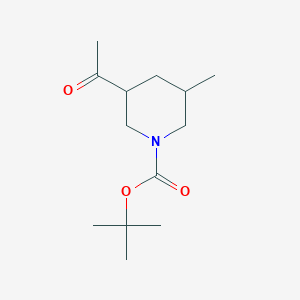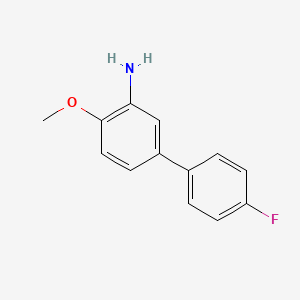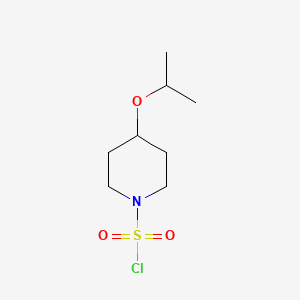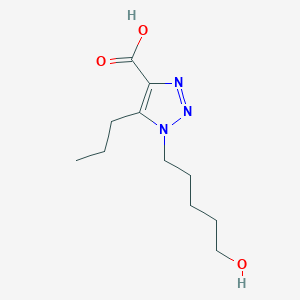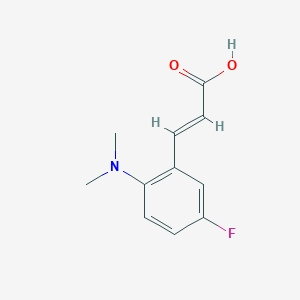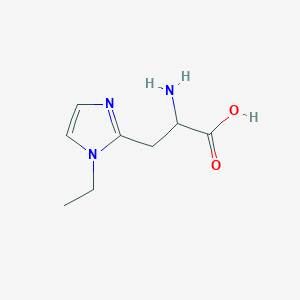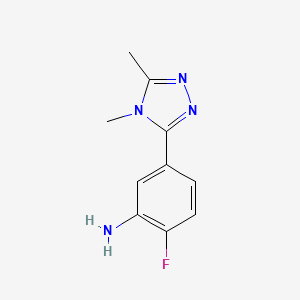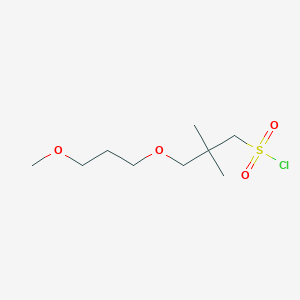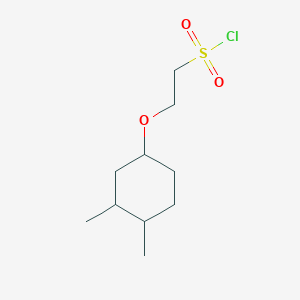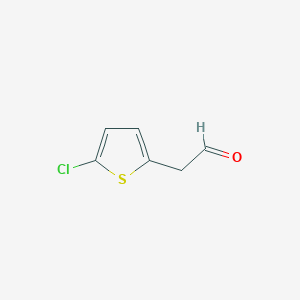
2-(5-Chlorothiophen-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chlorothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5ClOS and a molecular weight of 160.62 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the use of 5-chlorothiophene-2-carboxaldehyde as a starting material, which undergoes reduction to yield the desired acetaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-(5-Chlorothiophen-2-yl)acetic acid.
Reduction: 2-(5-Chlorothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)acetaldehyde is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved would depend on the specific derivatives and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(5-Chlorothiophen-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(5-Chlorothiophen-2-yl)sulfonylacetonitrile: Contains a sulfonyl and nitrile group instead of an aldehyde.
Uniqueness
2-(5-Chlorothiophen-2-yl)acetaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions
Properties
Molecular Formula |
C6H5ClOS |
|---|---|
Molecular Weight |
160.62 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2 |
InChI Key |
FGRVARMQFNVHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


